molecular formula C23H17FN2O2 B11483979 3-{4-[(3-fluorobenzyl)oxy]phenyl}-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

3-{4-[(3-fluorobenzyl)oxy]phenyl}-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

Cat. No.: B11483979
M. Wt: 372.4 g/mol
InChI Key: UZWAADHMSNOLOO-NTEUORMPSA-N
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Description

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxyphenylboronic acid, which is then subjected to Suzuki coupling reactions to introduce the phenyl and oxadiazole moieties . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazole is unique due to the presence of the fluorine and phenyl groups, which enhance its stability and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C23H17FN2O2/c24-20-8-4-7-18(15-20)16-27-21-12-10-19(11-13-21)23-25-22(28-26-23)14-9-17-5-2-1-3-6-17/h1-15H,16H2/b14-9+

InChI Key

UZWAADHMSNOLOO-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Origin of Product

United States

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